molecular formula C27H33N2O6S2+ B12515516 [4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium CAS No. 10191-30-7

[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium

Cat. No.: B12515516
CAS No.: 10191-30-7
M. Wt: 545.7 g/mol
InChI Key: IKHKJYWPWWBSFZ-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium typically involves the condensation of 4-(diethylamino)benzaldehyde with 2,4-disulfophenylhydrazine under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium has several scientific research applications:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of colored plastics, textiles, and inks

Mechanism of Action

The mechanism of action of [4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function . This can result in the inhibition of enzymatic activity or the alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. Its disulfophenyl and diethylamino groups make it particularly useful in applications requiring strong binding to biological molecules and vibrant coloration .

Properties

CAS No.

10191-30-7

Molecular Formula

C27H33N2O6S2+

Molecular Weight

545.7 g/mol

IUPAC Name

[4-[[4-(diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium

InChI

InChI=1S/C27H32N2O6S2/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35)/p+1

InChI Key

IKHKJYWPWWBSFZ-UHFFFAOYSA-O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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